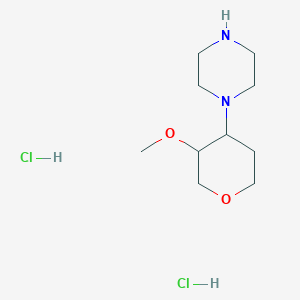
1-(3-Methoxyoxan-4-yl)piperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-(3-Methoxyoxan-4-yl)piperazine dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
Chemical Reactions Analysis
1-(3-Methoxyoxan-4-yl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed information on the reagents and products is limited.
Substitution: The compound can undergo substitution reactions, particularly involving the piperazine ring.
Scientific Research Applications
1-(3-Methoxyoxan-4-yl)piperazine dihydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action for 1-(3-Methoxyoxan-4-yl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
1-(3-Methoxyoxan-4-yl)piperazine dihydrochloride can be compared with other piperazine derivatives such as:
1-(4-Methoxyphenyl)piperazine: This compound has similar structural features but differs in its applications and biological activities.
1-Methyl-4-(4-piperidinyl)piperazine: Another piperazine derivative with distinct uses in synthetic applications.
These comparisons highlight the unique properties and applications of this compound in various fields of research.
Biological Activity
1-(3-Methoxyoxan-4-yl)piperazine dihydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
Chemical Name: this compound
CAS Number: 1864013-89-7
Molecular Formula: C10H16Cl2N2O
Molecular Weight: 255.16 g/mol
The compound features a piperazine ring substituted with a methoxyoxane moiety, which contributes to its unique biological properties.
This compound exhibits its biological effects through several mechanisms:
- Target Interaction: Similar compounds have shown neuroprotective and anti-inflammatory properties, suggesting that this compound may interact with pathways involved in these processes.
- Biochemical Pathways: Research indicates that related piperazine derivatives can inhibit endoplasmic reticulum stress and apoptosis, as well as modulate the NF-kB inflammatory pathway.
- Pharmacokinetics: The lipophilicity of this compound enhances its ability to penetrate cell membranes, facilitating its action within cellular environments.
Neuroprotective Effects
Studies on similar piperazine derivatives have demonstrated significant neuroprotective effects. For instance, compounds that share structural similarities with this compound have been shown to protect neuronal cells from oxidative stress and apoptosis .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is suggested by its ability to modulate cytokine release and inhibit inflammatory pathways. In vitro studies have indicated that related compounds can significantly reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Case Studies
Case Study 1: Neuroprotection in Animal Models
In a study involving animal models of neurodegenerative diseases, a related piperazine derivative demonstrated a reduction in neuronal loss and improved cognitive function. The mechanism was attributed to the compound's ability to inhibit oxidative stress markers and promote neuronal survival pathways .
Case Study 2: Inflammation Reduction in Cell Cultures
Another study evaluated the effects of similar compounds on human cell lines exposed to inflammatory stimuli. Results showed a marked decrease in inflammatory markers when treated with the compound, supporting its role as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Neuroprotective, Anti-inflammatory | Inhibition of ER stress, modulation of NF-kB pathway |
| Ethyl 2-(benzylthio)-7-methyl-4-oxo... | Anticancer | Induction of apoptosis in cancer cells |
| 3-(4-amino-1-oxo... | Antimicrobial | Disruption of bacterial cell wall synthesis |
Properties
IUPAC Name |
1-(3-methoxyoxan-4-yl)piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.2ClH/c1-13-10-8-14-7-2-9(10)12-5-3-11-4-6-12;;/h9-11H,2-8H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVCIYJKWFJYLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1COCCC1N2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














